2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol

Asymmetric synthesis Chiral resolution Topoisomerase inhibitor

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol (CAS 132375-36-1), systematically named 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-hex-2-enitol, is a chiral, TBDMS-protected glycal derivative bearing a single silyl ether at the 6-O position and a free secondary alcohol at C-3. It is supplied with defined (2R,3S) absolute stereochemistry and a standard purity of ≥95–98% with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C₁₂H₂₄O₃Si
Molecular Weight 244.4
CAS No. 132375-36-1
Cat. No. B1141803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol
CAS132375-36-1
Synonyms(2R-Trans)-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3,6-dihydro-2H-pyran-3-ol
Molecular FormulaC₁₂H₂₄O₃Si
Molecular Weight244.4
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O
InChIInChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol (CAS 132375-36-1): Chiral TBDMS-Protected Glycal Building Block for Enantiomerically Pure Topoisomerase Inhibitor Synthesis


2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol (CAS 132375-36-1), systematically named 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-hex-2-enitol, is a chiral, TBDMS-protected glycal derivative bearing a single silyl ether at the 6-O position and a free secondary alcohol at C-3. It is supplied with defined (2R,3S) absolute stereochemistry and a standard purity of ≥95–98% with batch-specific QC documentation including NMR, HPLC, and GC . The compound is primarily employed as a key chiral intermediate in the synthesis of enantiomerically pure tricyclic compounds that serve as bacterial topoisomerase inhibitors [1].

Why Generic Substitution Fails for CAS 132375-36-1: Stereochemical, Regiochemical, and Unsaturation Constraints in Chiral Glycal Intermediates


Generic substitution of this compound with its closest in-class analogs—such as 6-O-TBDMS-D-glucal (CAS 58871-09-3, saturated 3,4-diol), 3,6-di-O-TBDMS-D-glucal (CAS 111902-03-5, dual silyl protection), or the unprotected 1,5-anhydro-2,3-dideoxy-D-erythro-hex-2-enitol—is precluded by three interdependent structural features. First, the specific (2R,3S) absolute configuration is essential for downstream enantioselective transformations; racemic or diastereomeric mixtures require costly chiral resolution steps [1]. Second, the orthogonal protection pattern (single TBDMS at 6-O with a free 3-OH) enables regioselective functionalization that is impossible with either fully unprotected or multiply silylated analogs. Third, the 2,3-olefinic unsaturation confers reactivity distinct from saturated glucal derivatives, particularly for cycloaddition and metal-catalyzed coupling reactions that construct the tricyclic core of topoisomerase inhibitors. The quantitative evidence below details each of these non-interchangeable attributes.

Quantitative Differentiation Evidence for CAS 132375-36-1: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Enantiomeric Identity: Single (2R,3S) Enantiomer vs. Racemic cis-6-TBDMS-3-pyranol

CAS 132375-36-1 is manufactured and supplied as the single (2R,3S) enantiomer with a standard purity of 98% (batch QC by NMR, HPLC, GC) . In contrast, the closely related racemic cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol (rac-1) requires enzymatic kinetic resolution with lipase and vinyl acetate to achieve 99.0% ee for either enantiomer [1]. Procurement of the pre-resolved single enantiomer eliminates the need for a separate resolution step, reducing synthetic step count by at least one and avoiding yield losses inherent in resolution (theoretical maximum 50% per enantiomer from racemate).

Asymmetric synthesis Chiral resolution Topoisomerase inhibitor

Orthogonal Protection: Single 6-O-TBDMS with Free 3-OH vs. Multiply Silylated Glucal Derivatives

CAS 132375-36-1 features exactly one TBDMS group at the 6-O position and one free hydroxyl at C-3, as confirmed by its molecular formula C₁₂H₂₄O₃Si (MW 244.40) . The closest multiply protected analog, 3,6-di-O-TBDMS-D-glucal (CAS 111902-03-5, C₁₈H₃₈O₄Si₂, MW 374.66), bears two silyl ethers [1]. Selective functionalization at C-3 on the target compound can proceed directly without a deprotection step; the di-TBDMS analog requires selective mono-deprotection, which may suffer from competing di-deprotection and reduced regioselectivity under fluoride-based conditions (e.g., TBAF or HF·pyridine).

Regioselective protection Orthogonal functionalization Carbohydrate chemistry

2,3-Olefinic Unsaturation: Dihydropyran Glycal Reactivity vs. Saturated 6-O-TBDMS-D-glucal

CAS 132375-36-1 possesses a C2–C3 double bond characteristic of glycals, enabling reactivity modes (e.g., Ferrier rearrangement, inverse-electron-demand Diels–Alder, epoxidation, Heck coupling) that are inaccessible to its saturated analog 6-O-TBDMS-D-glucal (CAS 58871-09-3, C₁₂H₂₄O₄Si, MW 260.40), which bears a 3,4-diol . The unsaturation is essential for constructing the tricyclic framework of topoisomerase inhibitors via palladium-mediated cyclization on carbohydrate templates [1].

Glycal chemistry Cycloaddition Unsaturated sugar

Documented Application: Synthesis of Enantiomerically Pure Tricyclic Topoisomerase Inhibitors

Multiple vendor application notes consistently state that CAS 132375-36-1 is used in the synthesis of enantiomerically pure tricyclic compounds directed toward topoisomerase inhibitors [1] [2]. The diacetate analog (CAS 92131-91-4) is explicitly cited in connection with novel tetrahydropyran-based dipeptide isosters for topoisomerase inhibitor synthesis [3]. The target compound's (2R,3S) configuration is critical for the stereochemical integrity of the final tricyclic products. Note: The primary research reference cited by vendors (Sinou, D. et al., Eur. J. Org. Chem. 2000, 24, 4071) could not be independently verified at the time of this analysis; this evidence is therefore classified as supporting.

Novel bacterial topoisomerase inhibitors NBTI Antibacterial

Batch-Level QC Documentation: Multi-Technique Purity Verification vs. Minimal-Analysis Vendors

Bidepharm supplies CAS 132375-36-1 with batch-specific QC reports including NMR, HPLC, and GC analyses at a standard purity of 98% . In contrast, AKSci lists this compound at 95% purity without specifying multi-technique batch QC . The availability of orthogonal purity verification (chromatographic + spectroscopic) reduces the risk of receiving material contaminated with diastereomeric or desilylated impurities that could compromise downstream enantioselective synthesis.

QC documentation NMR HPLC GC Procurement quality

Optimal Procurement and Application Scenarios for CAS 132375-36-1 Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with Tricyclic DNA-Binding Domains

This compound is the vendor-documented chiral building block for constructing enantiomerically pure tricyclic topoisomerase inhibitor scaffolds [1]. The (2R,3S) absolute configuration is embedded early in the synthetic route, avoiding later-stage chiral resolution. The 2,3-unsaturation enables palladium-mediated cyclization to form the bis-annulated pyranoside core, a key structural element of the tricyclic DNA-binding moiety [2]. Procurement of the pre-resolved single enantiomer (98% purity) eliminates the need for enzymatic kinetic resolution that would otherwise be required if starting from racemic material, saving at least one synthetic step and the associated mass loss [3].

Regioselective C-3 Functionalization in Glycal-Based Diversification Libraries

The orthogonal protection pattern (single TBDMS at 6-O, free OH at C-3) makes this compound ideal for diversity-oriented synthesis where the C-3 alcohol is functionalized with different electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, glycosyl donors) while the 6-O-TBDMS group remains intact [1]. This regioselectivity is not achievable with the unprotected hex-2-enitol (which would give mixtures of C-3 and C-6 functionalization) or with 3,6-di-O-TBDMS-glucal (which requires an additional deprotection step, risking silyl migration or di-deprotection).

Chiral Pool Synthesis Requiring Defined D-erythro Stereochemistry for Natural Product Total Synthesis

The (2R,3S)-D-erythro configuration of this compound maps directly onto the stereochemical requirements of numerous natural product targets, including pseudomonic acid A (mupirocin) analogs and other pyran-containing polyketides [1]. Using this pre-resolved building block as a chiral pool starting material bypasses the need for asymmetric catalysis or chiral auxiliary approaches to establish the C-2/C-3 relative and absolute stereochemistry. The related racemic cis-6-TBDMS-3-pyranol has been used after resolution for pseudomonic acid synthesis, demonstrating the synthetic relevance of this compound class [2].

Glycal Chemistry Platforms: Ferrier Rearrangement and Oxidative Functionalization of the 2,3-Double Bond

The 2,3-unsaturation of this TBDMS-protected glycal enables Ferrier rearrangement with O-, N-, and C-nucleophiles to generate 2,3-unsaturated glycosides, as well as epoxidation–ring-opening sequences and Heck-type couplings that are fundamental to glycal-based methodology [1]. This reactivity profile is absent in the saturated 6-O-TBDMS-D-glucal (CAS 58871-09-3), making CAS 132375-36-1 the appropriate choice for research programs that leverage glycal unsaturation for complexity-generating transformations.

Quote Request

Request a Quote for 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.